molecular formula C20H17NO2S B2413794 (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one CAS No. 338757-87-2

(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one

Cat. No.: B2413794
CAS No.: 338757-87-2
M. Wt: 335.42
InChI Key: OUHYTMBMUYPKEZ-SFQUDFHCSA-N
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Description

(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one is a complex organic compound with a unique structure that combines elements of indeno, thiopyran, and methoxyaniline

Preparation Methods

The synthesis of (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[1,2-b]thiopyran core, followed by the introduction of the methoxyanilino group through a condensation reaction. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one can be compared with other similar compounds, such as:

    Indeno[1,2-b]thiopyran derivatives: These compounds share the core structure but differ in the substituents attached, leading to variations in their chemical and biological properties.

    Methoxyaniline derivatives:

Properties

IUPAC Name

(5E)-5-[(4-methoxyanilino)methylidene]-2,3-dihydroindeno[1,2-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-23-14-8-6-13(7-9-14)21-12-17-15-4-2-3-5-16(15)20-19(17)18(22)10-11-24-20/h2-9,12,21H,10-11H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYTMBMUYPKEZ-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C3=CC=CC=C3C4=C2C(=O)CCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C3=CC=CC=C3C4=C2C(=O)CCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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